molecular formula C18H17NO5 B2669943 4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903186-28-7

4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2669943
CAS No.: 903186-28-7
M. Wt: 327.336
InChI Key: FPHXKTGHJBMXEA-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene-1,3-diol (also known as resorcinol), which is a type of phenol. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis of compounds with similar structures to the one often involves complex organic reactions aimed at creating specific functional groups that impart desired properties to the final compound. For instance, Jacobs et al. (1993) described the synthesis and separation of cis and trans isomers of a PPV oligomer, which involved the Wittig reaction and preparative HPLC. This study highlights the importance of stereochemistry in the properties of synthesized compounds (Jacobs et al., 1993).

  • O'Brien et al. (2004) reported on the synthesis and characterization of ruthenium complexes containing pendent catechol rings, demonstrating the utility of synthetic chemistry in exploring the coordination chemistry of transition metals with complex organic ligands (O'Brien et al., 2004).

Physical Properties and Applications

  • Saita et al. (2005) explored the photochromic properties of diarylethene dimer derivatives, which exhibit large two-photon absorption cross-sections. These findings underscore the potential of such compounds in developing materials for optical storage or photo-switching applications (Saita et al., 2005).

  • Alberola et al. (2010) discussed the synthesis and characterization of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals, highlighting their unique solid-state properties and potential in designing materials with specific magnetic interactions (Alberola et al., 2010).

Bioactive Compounds and Molecular Docking

  • Al-Suwaidan et al. (2016) focused on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity, showcasing the application of organic synthesis in creating potentially therapeutic agents (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-10-17(11-4-7-15(22-2)16(8-11)23-3)18(24-19-10)13-6-5-12(20)9-14(13)21/h4-9,20-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXKTGHJBMXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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